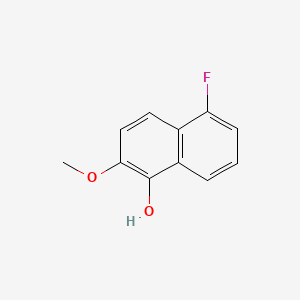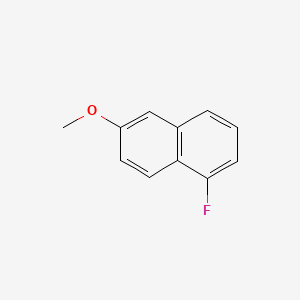
4'-Hydroxy Tamoxifen-d6 (contains up to 10per cent E isomer)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxy Tamoxifen-d6 is a deuterated form of 4’-Hydroxy Tamoxifen, a selective estrogen receptor modulator. This compound is widely used in scientific research due to its ability to bind to estrogen receptors and modulate their activity. The deuterated form, 4’-Hydroxy Tamoxifen-d6, contains six deuterium atoms, which makes it useful in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Tamoxifen-d6 involves the deuteration of 4’-Hydroxy Tamoxifen. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of deuterated solvents like deuterated chloroform (CDCl3).
Industrial Production Methods: Industrial production of 4’-Hydroxy Tamoxifen-d6 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to separate the desired product from any impurities.
化学反応の分析
Types of Reactions: 4’-Hydroxy Tamoxifen-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 4’-Hydroxy Tamoxifen.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4’-Hydroxy Tamoxifen.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4’-Hydroxy Tamoxifen-d6 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies involving estrogen receptor modulation and gene expression analysis.
Medicine: Investigated for its potential therapeutic effects in breast cancer treatment and prevention.
Industry: Utilized in the development of new pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.
作用機序
4’-Hydroxy Tamoxifen-d6 exerts its effects by binding to estrogen receptors, inducing a conformational change that alters the receptor’s activity. This binding blocks the effects of endogenous estrogens, thereby inhibiting estrogen-dependent gene expression and cell proliferation. The compound’s deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
類似化合物との比較
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen: Another active metabolite of Tamoxifen with similar estrogen receptor modulating activity.
Raloxifene: A selective estrogen receptor modulator with different tissue selectivity.
Uniqueness: 4’-Hydroxy Tamoxifen-d6 is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the stability and allowing for more accurate tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications.
特性
CAS番号 |
1346606-80-1 |
|---|---|
分子式 |
C26H29NO2 |
分子量 |
393.5 g/mol |
IUPAC名 |
4-[(Z)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i2D3,3D3 |
InChIキー |
DODQJNMQWMSYGS-JIVKCLLGSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
異性体SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=C(C=C2)O)/C3=CC=CC=C3)C([2H])([2H])[2H] |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O |
同義語 |
4-[(1Z)-1-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_4’-Hydroxytamoxifen-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
![7-Hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B584115.png)

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)






